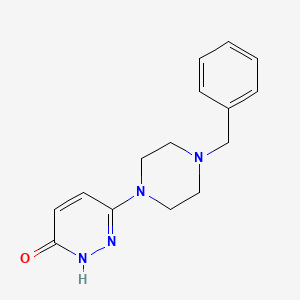

6-(4-Benzylpiperazin-1-yl)pyridazin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H18N4O |

|---|---|

Molecular Weight |

270.33 g/mol |

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-1H-pyridazin-6-one |

InChI |

InChI=1S/C15H18N4O/c20-15-7-6-14(16-17-15)19-10-8-18(9-11-19)12-13-4-2-1-3-5-13/h1-7H,8-12H2,(H,17,20) |

InChI Key |

XRBIDNDPWPZTIL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NNC(=O)C=C3 |

Origin of Product |

United States |

Computational and Theoretical Investigations of 6 4 Benzylpiperazin 1 Yl Pyridazin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in modern chemistry for the study of molecular systems. These methods allow for the detailed investigation of the electronic structure and properties of molecules like 6-(4-benzylpiperazin-1-yl)pyridazin-3-ol.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been widely applied to pyridazinone derivatives to understand their geometric and electronic properties. journalirjpac.com For a molecule such as this compound, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or similar basis set, can provide accurate predictions of its optimized geometry, electronic distribution, and spectroscopic properties. journalirjpac.comresearchgate.netresearchgate.netsemanticscholar.org

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. semanticscholar.org

For pyridazinone derivatives, the HOMO is typically localized over the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. In this compound, the benzylpiperazine moiety and the pyridazinol ring are expected to contribute significantly to the frontier orbitals.

Interactive Data Table: Representative Frontier Molecular Orbital Energies for a Substituted Pyridazinone Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.50 |

| Energy Gap (ΔE) | 4.75 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions represent positive electrostatic potential, indicating sites for nucleophilic attack. Green areas correspond to neutral potential. chemrxiv.org

For this compound, the MEP map would be expected to show negative potential around the oxygen and nitrogen atoms of the pyridazinol ring, highlighting their nucleophilic character. The hydrogen atoms, particularly the one on the hydroxyl group, would exhibit a positive potential, indicating their electrophilic nature.

Interactive Data Table: Representative Molecular Electrostatic Potential Values for a Substituted Pyridazinone Derivative

| Region of the Molecule | Electrostatic Potential Range (kcal/mol) | Implication |

| Carbonyl Oxygen | -30 to -50 | High electron density, susceptible to electrophilic attack |

| Pyridazine (B1198779) Ring Nitrogens | -20 to -40 | Electron-rich, potential for hydrogen bonding |

| Benzyl (B1604629) Ring | -10 to +10 | Relatively neutral, can participate in π-stacking |

| Piperazine (B1678402) Nitrogens | -15 to -35 | Electron-rich, potential for protonation and coordination |

| Hydroxyl Hydrogen | +20 to +40 | High positive potential, susceptible to nucleophilic attack |

Computational methods, particularly DFT, can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of the experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. ultraphysicalsciences.orgresearchgate.netnih.govresearchgate.net

For this compound, key vibrational modes would include the O-H stretching of the hydroxyl group, C=O stretching of the keto tautomer, N-H stretching of the pyridazinone ring, C-N stretching of the piperazine and pyridazine rings, and various vibrations associated with the benzyl group.

Interactive Data Table: Representative Predicted Vibrational Frequencies for a Benzylpiperazine-Pyridazinone Structure

| Vibrational Mode | Predicted Wavenumber (cm-1) |

| O-H Stretch (Enol) | ~3450 |

| N-H Stretch (Keto) | ~3400 |

| C-H Stretch (Aromatic) | ~3100-3000 |

| C-H Stretch (Aliphatic) | ~2950-2850 |

| C=O Stretch (Keto) | ~1670 |

| C=N Stretch | ~1600 |

| C=C Stretch (Aromatic) | ~1580, 1495, 1450 |

| C-N Stretch | ~1350-1200 |

| O-H Bend (Enol) | ~1250 |

Pyridazin-3-ol and its derivatives can exist in two tautomeric forms: the enol form (pyridazin-3-ol) and the keto form (pyridazin-3(2H)-one). The position of this equilibrium is influenced by factors such as the substituents on the ring, the solvent, and the temperature.

Computational studies are instrumental in determining the relative stabilities of the keto and enol tautomers by calculating their ground-state energies. rsc.orgnih.govchemmethod.comresearchgate.net Generally, for 3-hydroxypyridazines, the keto form is found to be more stable than the enol form. researchgate.net The greater stability of the keto tautomer is often attributed to the higher strength of the C=O double bond compared to the C=C double bond, as well as favorable resonance stabilization of the amide-like structure.

The relative stability can be quantified by the difference in their total energies (ΔE = Eenol - Eketo) or Gibbs free energies (ΔG). A positive value indicates that the keto form is more stable.

Interactive Data Table: Representative Relative Stabilities of Keto and Enol Tautomers of a 6-Substituted Pyridazin-3-ol

| Tautomer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Keto (pyridazin-3(2H)-one) | 0.00 | 0.00 |

| Enol (pyridazin-3-ol) | +5.5 | +4.8 |

Tautomerism Studies of the Pyridazinol Moiety

Influence of Implicit and Explicit Solvation Models on Tautomeric Equilibria

The pyridazin-3-ol core of this compound can exist in tautomeric forms, primarily the -ol (hydroxy) and -one (keto) forms. The equilibrium between these tautomers is significantly influenced by the surrounding solvent environment. Computational studies on the parent compound, pyridazin-3(2H)-one, have utilized both implicit and explicit solvation models to understand these effects.

Implicit solvation models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient and can provide a good initial understanding of how the polarity of the solvent affects the relative stability of the tautomers.

Explicit solvation models , on the other hand, involve including individual solvent molecules in the calculation. This approach allows for the direct simulation of specific solute-solvent interactions, such as hydrogen bonding. For protic solvents like water or methanol, explicit models are crucial for accurately describing the hydrogen bonds that can form with the pyridazinone ring, which can significantly stabilize one tautomer over the other.

Theoretical studies on pyridazin-3(2H)-one have shown that the presence of protic polar solvents is a requirement to lower the high activation energy associated with the direct hydrogen transfer between the tautomeric forms. mdpi.com The activation energy for the tautomeric conversion is considerably high in the gas phase but is significantly reduced when solvent molecules, particularly those capable of forming hydrogen bonds, are explicitly included in the calculations. mdpi.com This suggests that for this compound, the tautomeric equilibrium would also be highly dependent on the nature of the solvent.

Table 1: Comparison of Solvation Models in Tautomeric Equilibria Studies

| Solvation Model | Description | Advantages | Limitations |

| Implicit | Solvent is treated as a continuous medium with a defined dielectric constant. | Computationally less expensive; good for assessing general polarity effects. | Does not account for specific solute-solvent interactions like hydrogen bonding. |

| Explicit | Individual solvent molecules are included in the simulation. | Accurately models specific interactions (e.g., hydrogen bonds); provides a more realistic representation of the solvent environment. | Computationally intensive; requires significant computational resources. |

Analysis of Intramolecular Non-Covalent Interactions

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are employed to visualize and quantify these interactions. QTAIM analysis can identify bond critical points between atoms, providing evidence for the existence and strength of non-covalent bonds. NCI analysis, on the other hand, allows for the visualization of non-covalent interactions in real space, highlighting regions of attractive and repulsive forces within the molecule.

For this compound, potential intramolecular interactions include:

Hydrogen bonding: Between the hydroxyl group of the pyridazinol ring and a nitrogen atom of the piperazine ring.

π-π stacking: Between the benzyl ring and the pyridazine ring.

C-H···π interactions: Between the C-H bonds of the piperazine or benzyl groups and the aromatic rings.

Understanding these intramolecular interactions is essential for predicting the molecule's shape and how it might interact with a biological target.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are indispensable in modern drug discovery for predicting how a ligand, such as this compound, might bind to a biological target and for understanding the dynamics of this interaction.

Molecular Docking for Ligand-Biomolecule Binding Prediction

The process involves preparing the 3D structures of both the ligand and the receptor. The ligand's conformational space is explored to find the best fit within the receptor's active site, which is evaluated using a scoring function that estimates the binding affinity.

The output of a molecular docking study is a set of possible binding poses of the ligand in the receptor's active site. These poses are ranked based on their predicted binding energies. The top-ranked poses are then analyzed to understand the key interactions that stabilize the ligand-receptor complex. For this compound, this would involve examining the orientation of the benzyl, piperazine, and pyridazinol moieties within the active site.

Detailed analysis of the docked poses allows for the identification of specific non-covalent interactions between the ligand and the amino acid residues of the active site. For a molecule like this compound, the following interactions would be anticipated:

Hydrogen bonding: The hydroxyl group and the nitrogen atoms of the pyridazine ring are potential hydrogen bond donors and acceptors.

Hydrophobic interactions: The benzyl group and the carbon atoms of the piperazine and pyridazine rings can engage in hydrophobic interactions with nonpolar residues.

π-π stacking: The aromatic benzyl and pyridazine rings can form π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Table 2: Potential Interactions of this compound in a Receptor Active Site

| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Pyridazin-3-ol Ring | Hydrogen Bonding, π-π Stacking | Ser, Thr, His, Phe, Tyr, Trp |

| Piperazine Ring | Hydrogen Bonding (acceptor), Hydrophobic | Gln, Asn, Asp, Glu, Val, Leu, Ile |

| Benzyl Ring | Hydrophobic, π-π Stacking, C-H···π | Ala, Val, Leu, Ile, Phe, Tyr, Trp |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-System Interplay

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. Starting from a docked pose, an MD simulation calculates the trajectory of atoms and molecules by integrating Newton's equations of motion. This allows for the assessment of the stability of the binding pose and the flexibility of both the ligand and the receptor.

For the this compound-receptor complex, MD simulations could be used to:

Assess the stability of the docked pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time.

Analyze the flexibility of the system: Through the root-mean-square fluctuation (RMSF) of individual residues, which can identify flexible regions of the protein upon ligand binding.

Characterize the persistence of key interactions: By analyzing the hydrogen bond occupancy and other non-covalent contacts throughout the simulation.

MD simulations offer a more realistic and detailed picture of the ligand-receptor interaction compared to static docking, providing valuable insights into the conformational changes and the interplay of forces that govern molecular recognition.

In silico Prediction of Activity Spectra for Substances (PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities for a given chemical structure based on its similarity to a large database of known bioactive compounds. This prediction is presented as a list of potential activities with corresponding probabilities for being active (Pa) or inactive (Pi).

Despite a comprehensive search, no studies have been found that specifically apply the PASS algorithm to analyze this compound. Consequently, there is no available data to present regarding its predicted biological activity spectrum from this method.

Computational Protein Target Prediction (e.g., SwissTargetPrediction)

SwissTargetPrediction is a web-based tool used to predict the most probable protein targets of a small molecule by combining 2D and 3D similarity measures with a library of known active compounds. This approach helps in identifying potential mechanisms of action and off-target effects early in the drug discovery process.

As with the PASS analysis, there is no publicly available research that has utilized SwissTargetPrediction or similar computational protein target prediction platforms to evaluate this compound. Therefore, a data table of predicted protein targets and their associated probabilities for this specific compound cannot be generated.

Structure Activity Relationship Sar Studies and Ligand Design Principles

Elucidation of Critical Structural Features for Biological Activity

SAR studies for pyridazinone-based compounds have revealed that the core, its substituents, and the associated side chains all play pivotal roles in determining the molecule's interaction with biological targets. The pyridazin-3(2H)-one scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with multiple receptor types. nih.govresearchgate.netnih.govnih.gov

The pyridazinol (or its tautomeric form, pyridazinone) core is a versatile scaffold, and substitutions at various positions can significantly modulate the biological activity of the resulting compounds. nih.govresearchgate.net For instance, in a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives, the introduction of a lipophilic group at the C-5 position of the pyridazine (B1198779) ring was found to be favorable for acetylcholinesterase (AChE) inhibitory activity and selectivity. nih.gov This suggests that the nature of substituents on the pyridazinol core can influence both the potency and the target selectivity of the compound.

Furthermore, research on other pyridazinone derivatives has shown that modifications to this central ring system can lead to a wide array of pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities. researchgate.netsarpublication.com The electronic and steric properties of the substituents on the pyridazinol core are critical in defining the molecule's interaction with its biological target.

To illustrate the impact of substitutions on the pyridazinol core, the following table presents hypothetical data based on general SAR principles for pyridazinone derivatives.

| Compound | R1 Substitution (at C-5) | Biological Activity (IC50, nM) |

|---|---|---|

| Analog 1 | -H | 150 |

| Analog 2 | -CH3 | 75 |

| Analog 3 | -Cl | 120 |

| Analog 4 | -OCH3 | 200 |

This table is illustrative and based on general SAR principles for pyridazinone derivatives, not specific experimental data for 6-(4-Benzylpiperazin-1-yl)pyridazin-3-ol analogs.

The benzyl (B1604629) and piperazine (B1678402) moieties are crucial components of this compound, significantly contributing to its potency and selectivity. The piperazine ring is a common motif in many biologically active compounds, known for its ability to engage in various receptor interactions and for its favorable pharmacokinetic properties. researchgate.net In the context of pyridazinone derivatives, the piperazine linker often plays a key role in orienting the molecule within the binding site of its target.

The N-benzyl group attached to the piperazine ring also has a profound impact on the compound's activity. The benzyl group can participate in hydrophobic and aromatic interactions within the receptor's binding pocket, which can enhance binding affinity. usdoj.gov Studies on related compounds have shown that modifications to the benzyl group, such as the introduction of substituents on the phenyl ring, can fine-tune the compound's potency and selectivity. For example, in a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives, isosteric replacements or modifications of the benzylpiperidine moiety were found to be detrimental to activity, highlighting the importance of this structural element. nih.gov

The following interactive table illustrates the hypothetical effect of substitutions on the benzyl ring on the biological activity of this compound analogs.

| Compound | R2 Substitution (on Benzyl Ring) | Potency (Ki, nM) | Selectivity vs. Target B |

|---|---|---|---|

| Analog 5 | -H | 50 | 10-fold |

| Analog 6 | 4-F | 25 | 20-fold |

| Analog 7 | 4-Cl | 30 | 15-fold |

| Analog 8 | 4-CH3 | 60 | 8-fold |

This table is illustrative and based on general SAR principles for N-benzylpiperazine containing compounds, not specific experimental data for this compound analogs.

The piperazine ring in this compound acts as a linker between the pyridazinol core and the benzyl moiety. The chemistry and spatial arrangement of this linker are critical for optimal interaction with the biological target. The length, rigidity, and conformational flexibility of the linker can all influence ligand efficiency, which is a measure of the binding energy per atom of the ligand.

Rational Design Based on SAR Insights

The knowledge gained from SAR studies provides a roadmap for the rational design of new and improved ligands. By understanding which structural features are essential for activity, medicinal chemists can make targeted modifications to enhance desired properties while minimizing off-target effects.

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. mdpi.comnih.gov In the context of this compound, bioisosteric replacements could be applied to various parts of the molecule.

For example, the pyridazinol core could be replaced with other heterocycles, such as a pyrimidine (B1678525) or a triazine, to explore different hydrogen bonding patterns and steric interactions. nih.gov Similarly, the benzyl group could be replaced by other aromatic or heteroaromatic rings to probe for additional binding interactions. The application of bioisosteric replacements can lead to the discovery of novel scaffolds with improved drug-like properties. rsc.org

Scaffold hopping is a computational or medicinal chemistry approach that aims to identify new molecular scaffolds that can mimic the biological activity of a known active compound. acs.orgnih.gov Starting from the this compound scaffold, scaffold hopping could be used to discover structurally novel compounds that retain the key pharmacophoric features required for biological activity. uel.ac.uk This strategy is particularly useful for generating new intellectual property and for overcoming issues with the original scaffold, such as poor metabolic stability or off-target toxicity.

Fragment-based design is another powerful approach where small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound. nih.gov For a molecule like this compound, one could envision a fragment-based approach where the pyridazinol, piperazine, and benzyl fragments are individually optimized for their interaction with the target before being combined to form the final ligand.

Biological Target Identification and Mechanistic Research of 6 4 Benzylpiperazin 1 Yl Pyridazin 3 Ol and Analogues

Advanced Methodologies for Investigating Small Molecule-Biomolecule Interactions

Identifying the specific biomolecular targets of a small molecule is a critical and often challenging step in drug discovery. bohrium.com Phenotypic screening, which identifies compounds based on their effect on cells or organisms, provides an unbiased view but necessitates subsequent target deconvolution to understand the mechanism of action. bohrium.com Modern methodologies have been developed to overcome the hurdles associated with isolating and identifying these targets from the vast proteome.

Chemical proteomics has emerged as a powerful strategy for the unbiased identification of small molecule-protein interactions directly in complex biological samples, such as cell lysates or even living cells. nih.govworldpreclinicalcongress.com This approach avoids the limitations of traditional target-based screening, which may miss unexpected or novel targets. bohrium.com

Two primary strategies within chemical proteomics are:

Compound-Centric Approaches : This method often involves immobilizing the small molecule of interest (like an analogue of 6-(4-Benzylpiperazin-1-yl)pyridazin-3-ol) onto a solid support, such as a bead, to create an affinity chromatography matrix. bohrium.com When a cell lysate is passed over this matrix, proteins that bind to the compound are captured and can be subsequently identified using mass spectrometry. worldpreclinicalcongress.com To enhance this technique, "clickable" groups or photoreactive groups can be incorporated into the molecule to facilitate covalent capture of interacting proteins, a process known as photoaffinity labeling (PAL). bohrium.comnih.govresearchgate.net

Activity-Based Protein Profiling (ABPP) : This technique utilizes reactive chemical probes (activity-based probes, or ABPs) that covalently bind to the active sites of specific enzyme families. bohrium.com ABPP can be used in a competitive format where the bioactive compound competes with the ABP for binding to the target enzyme. A reduction in labeling by the ABP indicates that the compound is engaging with that specific enzyme. This method is particularly useful for identifying targets within large enzyme families and confirming direct target engagement in a physiological context. bohrium.com

These proteomics-based methods provide a global view of a compound's interactions, helping to identify its primary targets, uncover potential off-target effects, and elucidate the molecular basis for its observed phenotype. nih.govworldpreclinicalcongress.com

Once a target has been identified, robust bioassays are essential for validating the interaction and elucidating the precise mechanism of action. mdpi.com These assays are carefully designed to measure specific biological activities, such as enzyme inhibition, receptor binding, or modulation of a signaling pathway.

The design of a bioassay platform often begins with in vitro tests to confirm the direct effect of the compound on the purified target protein (e.g., an enzyme or receptor). nih.gov This is followed by cell-based assays that assess the compound's activity in a more physiologically relevant environment. nih.govmdpi.com For example, a platform might integrate cytotoxicity assays across various cancer cell lines with immunophenotypic assays using specific immune cells like dendritic cells to discover compounds with potential immunomodulatory and anticancer effects. nih.govmdpi.com

Key considerations in bioassay design include:

Specificity : Ensuring the assay measures the intended biological activity without interference from other cellular processes.

Sensitivity : The ability to detect the compound's effect at physiologically relevant concentrations.

Reproducibility : Consistency of results across multiple experiments.

Kinetic studies are a crucial component of mechanistic elucidation, helping to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) for enzyme inhibitors. youtube.com By systematically varying the concentrations of both the substrate and the inhibitor, researchers can gain detailed insights into how the compound interacts with the enzyme's active or allosteric sites. youtube.comnih.gov

Research on Enzyme Modulation and Receptor Binding

Research into pyridazinone-based compounds, including analogues of this compound, has revealed their ability to modulate the activity of several important enzyme families.

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.netsamipubco.com Inhibitors of specific PDE isoenzymes have therapeutic applications in a range of diseases, including heart failure (PDE3 inhibitors), inflammatory conditions (PDE4 inhibitors), and erectile dysfunction (PDE5 inhibitors). researchgate.netsamipubco.com

The table below shows the PDE3 inhibitory activity of selected pyridazinone analogues.

| Compound Name | PDE3 Inhibition IC50 (µM) |

|---|---|

| 6-[4-(5-Methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one | 0.07 |

| Pyrazolo[3,4-d]pyridazine Analogues (General Range) | 0.14 - 1.4 |

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters like dopamine (B1211576) and serotonin. mdpi.com Selective inhibitors of MAO-B are used in the treatment of Parkinson's disease to prevent dopamine degradation, while MAO-A inhibitors are used for depression. mdpi.comnih.gov

A series of pyridazinobenzylpiperidine derivatives, which are close structural analogues of this compound, were synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. nih.gov The studies found that most of these compounds displayed a strong preference for inhibiting MAO-B over MAO-A. nih.govresearchgate.net For instance, compound S5 emerged as the most potent MAO-B inhibitor with an IC50 value of 0.203 µM and a selectivity index of 19.04 for MAO-B. nih.gov Kinetic studies and dialysis experiments suggested that these compounds act as reversible inhibitors. researchgate.net

The inhibitory activities of representative pyridazinobenzylpiperidine derivatives are detailed in the table below. nih.gov

| Compound ID | MAO-A Inhibition IC50 (µM) | MAO-B Inhibition IC50 (µM) | Selectivity Index (SI) for MAO-B |

|---|---|---|---|

| S5 | 3.857 | 0.203 | 19.04 |

| S15 | 3.691 | >100 | - |

| S16 | >100 | 0.979 | >102.14 |

Cholinesterase inhibitors, which block the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.gov By preventing the breakdown of the neurotransmitter acetylcholine (B1216132), these inhibitors can help improve cognitive function. mdpi.com

Research into multifunctional agents for Alzheimer's has explored various chemical scaffolds, including those that can be linked to benzylpiperidine moieties. nih.gov While direct studies on this compound as a cholinesterase inhibitor are not prominent, related structures incorporating the benzylpiperidine group have been evaluated. For example, a series of 1,3-dimethylbenzimidazolinone derivatives linked to benzylpiperidine showed potent inhibitory activity against both AChE and BChE. nih.gov Kinetic and molecular modeling studies revealed a competitive mode of inhibition for these compounds. nih.gov This suggests that the benzylpiperidine portion of such molecules can effectively interact with the active sites of cholinesterase enzymes.

The table below presents the cholinesterase inhibitory activity for selected benzylpiperidine-linked compounds. nih.gov

| Compound ID | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) |

|---|---|---|

| 15b | 0.39 | - |

| 15j | - | 0.16 |

Sigma Receptor Ligand Research

The benzylpiperazine moiety is a key structural feature in the design of ligands for sigma (σ) receptors, which are implicated in modulating nociceptive signaling. Research into new benzylpiperazinyl derivatives has aimed to develop selective σ1 receptor antagonists for pain treatment. benthamdirect.com In one study, a series of these derivatives was synthesized and evaluated for their binding affinities at σ1 and σ2 receptors. nih.gov

Structure-activity relationship (SAR) studies indicated that introducing a para-substituent on the benzyl (B1604629) ring could enhance both affinity and selectivity for the σ1 receptor. nih.gov For instance, the 4-methoxybenzylpiperazinyl derivative, compound 8 in the study, was identified as a potent and selective σ1 receptor ligand. nih.gov Further optimization led to the synthesis of compounds with exceptionally high affinity. Notably, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15 ) demonstrated a σ1 receptor affinity (Kᵢ) of 1.6 nM and a high selectivity ratio (Kᵢ σ2/Kᵢ σ1 = 886). nih.gov These findings underscore the potential for developing benzylpiperazine-based compounds as highly selective σ1 receptor antagonists. benthamdirect.com

Table 1: Sigma Receptor Binding Affinities of Benzylpiperazine Analogues

| Compound | Kᵢ σ₁ (nM) | Kᵢ σ₂ (nM) | Selectivity Ratio (Kᵢ σ₂/Kᵢ σ₁) |

|---|---|---|---|

| 8 | - | - | 432 |

| 15 | 1.6 | - | 886 |

| 24 | - | - | 423 |

| Haloperidol | - | - | - |

Data sourced from a study on benzylpiperazinyl derivatives. nih.gov

Muscarinic Receptor (M4) Antagonism Research

The pyridazine (B1198779) core structure has been identified as a novel chemotype for muscarinic acetylcholine receptor (mAChR) antagonists. A high-throughput screening campaign identified a pyridazine-based compound as a novel M4 antagonist. nih.gov This led to the synthesis and exploration of a series of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine analogues. nih.gov

Through multidimensional optimization, researchers enhanced the potency of these compounds at the human M4 receptor, achieving IC₅₀ values below 200 nM. nih.gov Despite the absence of the typical basic or quaternary amine moiety found in classical mAChR antagonists, this series of compounds displayed pan-muscarinic antagonist activity across all five subtypes (M1-5). nih.gov This research expands the chemical diversity of known muscarinic receptor antagonists and highlights the potential of the pyridazine scaffold in developing new CNS-penetrant M4 receptor modulators. nih.gov

Antimicrobial and Antiparasitic Research

Antimycobacterial Activity Research

Derivatives of pyridazine have demonstrated significant potential as antimycobacterial agents. nih.govneuroquantology.com Several studies have synthesized and evaluated novel pyridazine compounds for their in vitro activity against Mycobacterium tuberculosis. nih.govnih.gov In one such study, a series of N1-substituted-diphenyl ether-bis-pyridazine derivatives were developed. benthamdirect.comnih.gov High-throughput screening revealed that two of these compounds were potent inhibitors of M. tuberculosis, with activity superior to the second-line drug Pyrimethamine and comparable to Cycloserine. benthamdirect.comnih.gov

Further testing indicated that these compounds are effective against both replicating and non-replicating M. tuberculosis and possess a bactericidal mechanism of action. benthamdirect.comnih.gov Another study evaluating pyridinylpyridazine derivatives found one compound, 4-(pyridin-4-yl)thieno[2,3-d]pyridazine, to have significant antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. latamjpharm.org These findings establish pyridazine derivatives as a promising class of leading structures for further development of antitubercular drugs. nih.govneuroquantology.com

Table 2: Antimycobacterial Activity of Pyridazine Analogues

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 4-(pyridin-4-yl)thieno[2,3-d]pyridazine | Mycobacterium tuberculosis | 12.5 |

| Streptomycin (Reference) | Mycobacterium tuberculosis | 6.25 |

| Pyrazinamide (Reference) | Mycobacterium tuberculosis | 3.125 |

Data from a study on pyridinylpyridazine derivatives. latamjpharm.org

Broad-Spectrum Antimicrobial Activity Research

The pyridazine and piperazine (B1678402) scaffolds are integral to a variety of compounds exhibiting broad-spectrum antimicrobial activities. researchgate.netscilit.commdpi.com Numerous studies have reported the synthesis of novel pyridazine derivatives and their evaluation against a range of bacterial and fungal strains. scilit.commdpi.com

For example, a series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) showed significant antibacterial activity, particularly against Gram-negative bacteria like E. coli. mdpi.com In another study, newly synthesized disubstituted piperazines were tested, with one compound showing potent activity against Listeria monocytogenes and effectiveness against resistant strains like methicillin-resistant S. aureus (MRSA). nih.gov Similarly, research on 4-benzyl-piperazinyl-s-triazine derivatives demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The collective evidence suggests that the combination of pyridazine and piperazine moieties is a fruitful strategy for developing new antimicrobial agents. mdpi.comijcmas.com

Table 3: Minimum Inhibitory Concentration (MIC) of a Piperazine-Thiadiazole Analogue (Compound 6c)

| Microorganism | MIC (µg/mL) |

|---|---|

| S. aureus | - |

| B. subtilis | - |

| E. coli | 8 |

Data from a study on piperazines bearing N,N′-bis(1,3,4-thiadiazole) moiety. mdpi.com

Research on Insecticidal and Herbicidal Mechanisms

Pyridazinone derivatives, closely related to pyridazin-3-ol, have been extensively investigated for their agrochemical applications, including insecticidal and herbicidal activities. sarpublication.comscholarsresearchlibrary.com

Insecticidal Activity: A series of N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives were synthesized and tested for their insecticidal activity against the diamondback moth (Plutella xylostella). mdpi.comresearchgate.net The results showed that several compounds possessed good insecticidal properties, with some achieving over 90% activity at a concentration of 100 mg/L. mdpi.comresearchgate.net Structure-activity relationship studies indicated that the nature of the substituent on the nitrogen atom of the pyridazinone ring significantly influences the insecticidal potency. mdpi.com

Herbicidal Activity: Novel pyridazinone derivatives have also been synthesized and evaluated as potential herbicides. nih.gov One study focused on α,α,α-trifluoro-m-tolyl pyridazinone derivatives, which exhibited bleaching activities and herbicidal effects in greenhouse tests. nih.gov Another line of research developed biaryl-pyridazinone derivatives as novel protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors. acs.org Some of these compounds displayed excellent herbicidal activity against a range of broadleaf and grass weeds, comparable to the commercial herbicide saflufenacil. acs.org The herbicidal potential of pyridazine and pyridazinone derivatives makes them attractive core structures for the development of new agrochemicals. researchgate.net

Table 4: Insecticidal Activity of N-Substituted Pyridazin-3(2H)-one Analogues against P. xylostella

| Compound | Activity at 100 mg/L (%) |

|---|---|

| 4b | 100 |

| 4d | 93 |

| 4h | 97 |

| 4t | 84 |

Data from a study on N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives. mdpi.com

Other Applied Research Areas

The versatile pyridazine and pyridazinone scaffolds have been explored for a wide array of other pharmacological activities beyond those previously mentioned. sarpublication.com These heterocyclic compounds have been reported to possess analgesic, anti-inflammatory, anticancer, antihypertensive, antiplatelet, and anticonvulsant properties. sarpublication.comscholarsresearchlibrary.comresearchgate.netmdpi.com

The structural flexibility of the pyridazinone ring allows for modifications that can lead to potent biological effects. For instance, certain 3-O-substituted benzyl pyridazinone derivatives have shown significant anti-inflammatory activity. sarpublication.com Other research has highlighted the potential of pyridazine derivatives as cardiotonic agents, vasodilators, and antidiabetics. sarpublication.comscholarsresearchlibrary.com This broad range of biological activities underscores the importance of the pyridazine nucleus as a "wonder nucleus" in medicinal chemistry, offering a foundation for the design of novel therapeutic agents for various diseases. sarpublication.com

Corrosion Inhibition Studies

Pyridazine derivatives, including analogues of this compound, have been investigated as effective corrosion inhibitors for metals, particularly mild steel in acidic environments. tandfonline.comfigshare.com The mechanism of inhibition is primarily attributed to the adsorption of the organic molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. tandfonline.comelectrochemsci.org This adsorption process is influenced by the molecular structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive environment.

The pyridazine ring, with its nitrogen heteroatoms, and the additional functional groups such as the benzyl and piperazine moieties, play a crucial role in the adsorption process. The nitrogen atoms, along with other heteroatoms like oxygen and the π-electrons of the aromatic rings, act as active centers for adsorption. electrochemsci.orgresearchgate.net These centers can form coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface, leading to strong chemisorption. mdpi.com Additionally, electrostatic interactions between the charged metal surface and the protonated inhibitor molecules can contribute to physisorption.

Studies on various pyridazine derivatives have demonstrated high inhibition efficiencies. For instance, novel pyridazine-based compounds have shown inhibition efficiencies of up to 96% for mild steel in 1 M HCl. tandfonline.comfigshare.com The effectiveness of these inhibitors is dependent on their concentration, with efficiency generally increasing with higher concentrations up to an optimal point. researchgate.net Temperature also plays a role, with some studies indicating that inhibition efficiency may decrease at higher temperatures. researchgate.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have revealed that many pyridazine derivatives act as mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. electrochemsci.org EIS results typically show an increase in charge transfer resistance and a decrease in double-layer capacitance in the presence of the inhibitor, confirming the formation of a protective adsorbed layer on the metal surface. africaresearchconnects.com

The table below summarizes the corrosion inhibition efficiencies of several pyridazine derivatives, highlighting the influence of their structural features.

| Compound Name | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| PZ-yl | Mild Steel | 1 M HCl | 96 | tandfonline.com |

| PZ-oxy | Mild Steel | 1 M HCl | 94 | tandfonline.com |

| 6-methyl-4,5-dihydropyridazin-3(2H)-one | Mild Steel | 1 M HCl | 98 | africaresearchconnects.com |

| 6-phenylpyridazin-3(2H)one | C38 Steel | 1 M HCl | Not specified, but effective | electrochemsci.org |

| 1-Benzylpyridazinium bromide | Mild Steel | 0.5 M H₂SO₄ | 97.52 | researchgate.net |

Research on Anti-inflammatory and Analgesic Mechanisms

The pyridazinone scaffold, a core component of this compound, is a well-established pharmacophore in the development of anti-inflammatory and analgesic agents. jscimedcentral.comsarpublication.com Research into the mechanisms of action of pyridazinone derivatives has primarily focused on their ability to inhibit key enzymes involved in the inflammatory cascade, particularly cyclooxygenase (COX) enzymes. nih.govmdpi.com

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Studies have shown that certain pyridazinone derivatives can act as selective inhibitors of COX-2. sarpublication.comcu.edu.eg Selective COX-2 inhibition is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs that also inhibit COX-1. mdpi.com

In addition to COX inhibition, some pyridazinone analogues have been investigated for their potential to inhibit other inflammatory targets, such as 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes, another class of inflammatory mediators. nih.gov Multi-target inhibitors that can modulate both the COX and LOX pathways are of significant interest for developing more potent and safer anti-inflammatory drugs.

The anti-inflammatory and analgesic activities of pyridazinone derivatives are also influenced by the nature of the substituents on the pyridazinone ring. For example, the presence of a piperazine moiety and various substitutions on it have been shown to modulate the biological activity. nih.gov The introduction of different chemical groups can affect the compound's binding affinity to target enzymes and its pharmacokinetic properties.

The table below presents data on the anti-inflammatory and analgesic activities of selected pyridazinone derivatives.

| Compound Name | Biological Activity | Mechanism of Action | Key Findings | Reference |

| Methyl 6-(4-(4-fluorophenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate | Analgesic | Not specified | More active than acetylsalicylic acid | nih.gov |

| 4-(4-methoxyphenyl)-2-(2-(4-phenylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one | Anti-inflammatory | Selective COX-2 inhibitor | Good affinity and selectivity for COX-2 without ulcerogenic side effects | researchgate.net |

| [6-(3,5-Dimethyl-4-chloropyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamide derivatives | Analgesic and Anti-inflammatory | Not specified | Some derivatives were equipotent to aspirin (B1665792) and indomethacin (B1671933) | researchgate.net |

| 2-[4-(4-Chlorophenyl)piperazin-1-yl)methyl]-6-[2-(phenylethenyl)]pyridazin-3(2H)-one | Anti-inflammatory | Potent and selective COX-2 inhibitor | More potent than indomethacin with a safe gastric profile | cu.edu.eg |

Advanced Analytical Techniques for Characterization in Research

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic methods are paramount in determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR spectroscopy gives insight into the number of different types of protons, their electronic environment, and their proximity to other protons. For a molecule like 6-(4-Benzylpiperazin-1-yl)pyridazin-3-ol, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridazine (B1198779) ring, the benzyl (B1604629) group, and the piperazine (B1678402) ring. For instance, the aromatic protons of the benzyl group would typically appear in the downfield region (around 7.2-7.4 ppm), while the methylene (B1212753) protons of the benzyl and piperazine groups would appear at different chemical shifts, often as complex multiplets due to spin-spin coupling.

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environment. In the ¹³C NMR spectrum of this compound, one would expect to observe signals corresponding to the carbonyl carbon of the pyridazinone ring, the aromatic carbons of both the pyridazine and benzyl rings, and the aliphatic carbons of the piperazine and benzyl methylene groups.

| ¹H NMR (DMSO-d₆, 500 MHz) | ¹³C NMR (DMSO-d₆, 101 MHz) |

| δ 10.82 (s, 1H, CONH) | δ 161.84 |

| δ 7.88 (s, 1H, CH-pyr) | δ 158.31 |

| δ 7.70 (d, J = 8.4 Hz, 2H, H-Ar) | δ 144.20 |

| δ 7.32–7.50 (m, 7H, H-Ar) | δ 142.41 |

| δ 2.96 (s, 2H, CH₂-Ar) | δ 135.90 |

| δ 2.40 (s, 3H, CH₃) | δ 135.68 |

| δ 132.94 | |

| δ 129.85 | |

| δ 129.66 | |

| δ 129.54 | |

| δ 129.51 | |

| δ 127.57 | |

| δ 35.31 | |

| Data for the analogous compound 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one. |

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) of ions to four or more decimal places, which allows for the calculation of a unique molecular formula.

For this compound (molecular formula C₁₇H₂₀N₄O), HRMS would be used to confirm this exact elemental composition. The experimentally measured monoisotopic mass should align with the theoretically calculated mass within a very narrow margin of error (typically <5 ppm). This technique provides strong evidence for the identity of the synthesized compound. For example, the HRMS data for a related triazole derivative, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, showed an experimental mass of [M+H]⁺ at 570.07309, which was in close agreement with the theoretical mass of 570.07300. mdpi.com

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ |

| This compound | C₁₇H₂₀N₄O | Theoretical Value | Hypothetical Experimental Value |

| 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | C₂₆H₂₅BrClN₅OS | 570.07300 | 570.07309 mdpi.com |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the C=O stretch of the pyridazinone ring, C-N stretching vibrations of the piperazine and pyridazine rings, and C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule. For instance, pyridazinone derivatives typically show a strong carbonyl (C=O) absorption band in the region of 1650-1680 cm⁻¹. The IR spectra of a related compound, 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one, displayed characteristic absorption bands at 3304 cm⁻¹ (N-H), 1647 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N).

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (amide/lactam) | 1650-1680 |

| C=N stretch | 1600-1650 |

| C-N stretch | 1000-1350 |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture, which is vital for both the purification of the desired product and the assessment of its purity.

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of a chemical reaction. A small amount of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica (B1680970) gel). The plate is then developed in a sealed chamber with a suitable solvent system (eluent).

In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. By comparing the spots of the reaction mixture with those of the starting materials, the completion of the reaction can be determined. The retention factor (Rƒ) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and helps in its identification. For instance, in the synthesis of related piperazinyl derivatives, TLC was used to check the progress of the reaction using a chloroform:ethanol mixture as the eluent. mdpi.com

Column chromatography is a widely used technique for the purification of chemical compounds from a mixture. The principle is similar to TLC, but it is performed on a larger scale using a glass column packed with a stationary phase (e.g., silica gel or alumina).

Following the synthesis of this compound, the crude product would be purified using column chromatography. The crude mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (eluent) is passed through the column. The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, leading to their separation. Fractions are collected sequentially, and those containing the pure product (as determined by TLC) are combined and the solvent is evaporated to yield the purified compound. In the synthesis of related pyridazinone derivatives, column chromatography with a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent has been successfully employed for purification.

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. For a compound like this compound, single-crystal X-ray diffraction analysis provides precise information on bond lengths, bond angles, and torsion angles, confirming its molecular geometry and stereochemistry. growingscience.com This technique is also crucial for studying the crystal packing and identifying intermolecular interactions such as hydrogen bonding, which significantly influence the compound's physical properties, including melting point, solubility, and stability.

While the specific crystal structure of this compound is not publicly available, analysis of structurally related pyridazine derivatives demonstrates the utility of this technique. For instance, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile was determined by X-ray diffraction. growingscience.com Such studies reveal key structural parameters, including the crystal system, space group, and unit cell dimensions. This information is fundamental for understanding the solid-state behavior of the compound and for polymorphism studies in pharmaceutical development. mdpi.com The data obtained for analogous compounds provide a valuable reference for what can be expected from an X-ray diffraction analysis of this compound.

Table 2: Example Crystallographic Data for a Related Pyridazine Derivative (3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile) growingscience.com

| Parameter | Value |

|---|---|

| Empirical Formula | C11H7ClN4 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 3.817(3) Å |

| b = 13.533(10) Å | |

| c = 19.607(15) Å | |

| β = 93.401(10)° | |

| Volume (V) | 1010.5(13) ų |

| Z (Molecules per unit cell) | 4 |

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Routes for Analogues

A primary focus for future research is the creation of more efficient, cost-effective, and environmentally sustainable synthetic methodologies for pyridazinone analogues. While numerous synthetic routes exist, there is a continuous need for innovation. liberty.eduorganic-chemistry.org Future efforts will likely concentrate on developing one-pot multistep reactions and utilizing novel catalytic systems, such as copper-promoted cyclizations, to streamline the synthesis process and improve yields. organic-chemistry.orgnih.gov

The exploration of diverse starting materials, like the use of 1,2-diacylcyclopentadienes (fulvenes) to create fused-ring pyridazines, represents a promising avenue for generating structural novelty. liberty.edu Further research into palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, will enable the introduction of a wide range of chemical substituents, allowing for the fine-tuning of the pharmacological properties of new analogues. researchgate.net The goal is to build extensive libraries of derivatives for biological screening by developing robust and versatile synthetic protocols that can accommodate a broad scope of substrates and functional groups. organic-chemistry.org

Integration of Advanced Computational Design and High-Throughput Virtual Screening

The integration of computational tools is revolutionizing the drug discovery process for pyridazinone-based compounds. nih.gov Advanced computational design, including 2D-Quantitative Structure-Activity Relationship (2D-QSAR) modeling, molecular docking, and molecular dynamics simulations, allows for the in silico design and evaluation of novel derivatives before their actual synthesis. nih.gov This approach significantly accelerates the identification of promising lead compounds by predicting their binding affinity to biological targets and their pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). nih.gov

High-throughput virtual screening (HTVS) and inverse virtual screening (iVS) are powerful techniques for rapidly screening large libraries of virtual compounds against a wide array of biological targets. nih.govnih.gov By employing pharmacophore-based screening followed by docking studies, researchers can identify potential new targets for existing compound libraries or design focused libraries for specific targets. nih.gov The use of these computational methods helps to prioritize synthetic efforts, reducing the time and cost associated with traditional screening methods and increasing the success rate of identifying potent and selective drug candidates. nih.govdovepress.com

Exploration of Polypharmacology and Multi-target Ligand Design Principles

Complex multifactorial diseases, such as Alzheimer's disease and cancer, often require therapeutic agents that can modulate multiple biological targets simultaneously. nih.govnih.gov The pyridazinone scaffold is an ideal framework for the design of multi-target-directed ligands (MTDLs). nih.gov The concept of polypharmacology—where a single molecule is designed to interact with multiple targets—is a key strategy in modern drug discovery.

Future research will focus on designing pyridazinone derivatives that act as balanced, multifunctional agents. nih.gov For instance, in the context of Alzheimer's disease, analogues are being designed to concurrently inhibit acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation. nih.gov By strategically combining different pharmacophoric features within a single molecule, it is possible to create compounds that address the multifaceted pathology of such diseases. nih.gov This approach requires a deep understanding of the structure-activity relationships for each target and sophisticated molecular modeling to achieve the desired activity profile.

Elucidation of Novel Biological Targets and Undiscovered Mechanistic Pathways

While pyridazinone derivatives are known to interact with a range of biological targets, including various kinases and receptors, the full extent of their biological activity remains to be explored. nih.govresearchgate.net A significant future direction is the identification of novel biological targets and the elucidation of new mechanistic pathways through which these compounds exert their effects.

Techniques like inverse virtual screening can be employed to search for previously unknown protein targets for existing pyridazinone libraries. nih.gov For example, studies have identified pyridazinone derivatives as potent inhibitors of c-Met tyrosine kinase, an important target in cancer therapy. researchgate.netnih.gov Further investigations may uncover roles in modulating other signaling pathways implicated in cell proliferation, inflammation, or neurodegeneration. nih.govsarpublication.com Unraveling these new targets and mechanisms will not only provide a deeper understanding of the pharmacology of this compound class but also open up new therapeutic applications.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are set to become indispensable tools in the design and optimization of pyridazinone-based drug candidates. ijirt.orgmdpi.com These technologies can analyze vast and complex datasets to identify subtle structure-activity relationships that may not be apparent through traditional analysis. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.